molecular formula C24H31N5O9 B609004 Methyltetrazine-PEG5-NHS ester CAS No. 1802907-92-1

Methyltetrazine-PEG5-NHS ester

Cat. No.: B609004
CAS No.: 1802907-92-1
M. Wt: 533.54
InChI Key: SWSUSQWZOPGVKP-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG5-NHS ester is a compound that combines the properties of methyltetrazine, polyethylene glycol (PEG5), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugate chemistry, particularly in click chemistry applications, due to its ability to form stable covalent bonds with primary amines .

Mechanism of Action

Target of Action

Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets through a process known as “click chemistry”. The NHS ester group in the compound reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This reaction enables the compound to bind to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, the compound can influence various cellular processes that depend on these proteins.

Pharmacokinetics

This property is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . These characteristics can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The NHS ester group in the compound reacts with primary amines at neutral or slightly basic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of its environment. Additionally, the compound’s water solubility, conferred by its PEG spacer arm, can influence its dispersion and delivery within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-NHS ester typically involves the reaction of methyltetrazine with PEG5 and NHS ester. The reaction is carried out under neutral or slightly basic pH conditions to ensure the formation of stable covalent bonds. The process involves the activation of the NHS ester, which then reacts with primary amines to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually produced in powder or crystalline form and stored at low temperatures to preserve its stability .

Scientific Research Applications

Methyltetrazine-PEG5-NHS ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methyltetrazine-PEG5-NHS ester is unique due to its combination of methyltetrazine, PEG5, and NHS ester, which provides enhanced solubility, stability, and reactivity. Similar compounds include:

This compound stands out due to its specific combination of properties, making it highly versatile and effective in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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